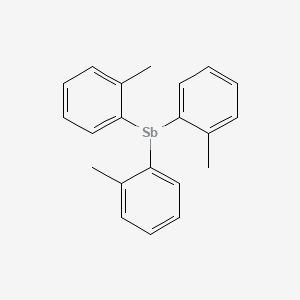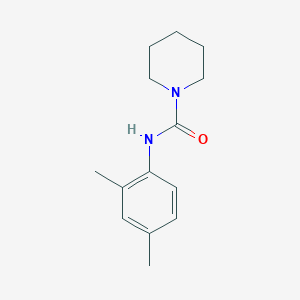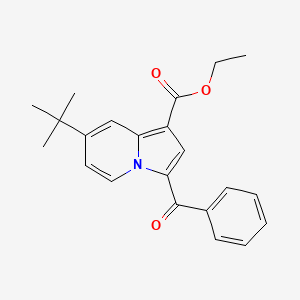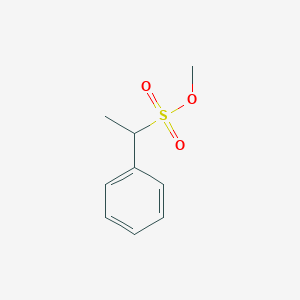![molecular formula C22H18O5 B11955281 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- CAS No. 54198-02-6](/img/structure/B11955281.png)
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the trimethoxyphenyl group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthol with an appropriate aldehyde under acidic conditions to form the naphthopyran core. The trimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using trimethoxybenzene and a suitable acyl chloride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of photochromic materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of dyes and pigments, taking advantage of its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- can be compared with other naphthopyran derivatives such as:
1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-: This compound has a similar naphthopyran core but differs in the substituents, leading to different chemical properties and reactivity.
1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-: Another derivative with distinct substituents that affect its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
54198-02-6 |
|---|---|
Molekularformel |
C22H18O5 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(3,4,5-trimethoxyphenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C22H18O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-16(23)21-15-7-5-4-6-13(15)8-9-17(21)27-18/h4-12H,1-3H3 |
InChI-Schlüssel |
HXRGYQMZSNYIEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


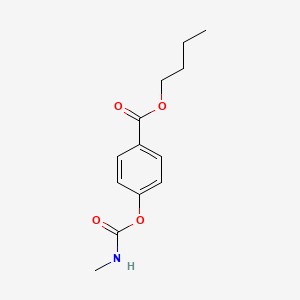
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
